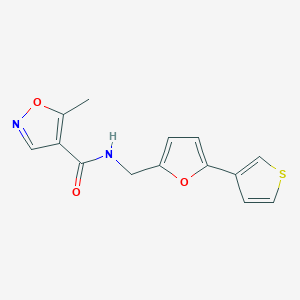

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Description

5-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core linked to a carboxamide group. The amide nitrogen is substituted with a furan-methyl moiety bearing a thiophen-3-yl group. This structural motif combines electron-rich (furan, thiophene) and electron-deficient (isoxazole) heterocycles, which may confer unique electronic and steric properties. Such compounds are typically synthesized via coupling reactions between isoxazole-4-carbonyl chloride derivatives and functionalized amines, followed by purification using techniques like chromatography or crystallization .

Properties

IUPAC Name |

5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-9-12(7-16-19-9)14(17)15-6-11-2-3-13(18-11)10-4-5-20-8-10/h2-5,7-8H,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCHDDNJAJYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

Thiophene and Furan Ring Synthesis: These rings can be synthesized via the Paal-Knorr synthesis or the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling Reactions: The thiophene and furan rings are then coupled to the isoxazole ring through a series of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the isoxazole ring using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, H₂O₂

Reduction: Pd/C, NaBH₄

Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the isoxazole ring can lead to the corresponding amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple heterocycles enhances its ability to bind to different biological targets, potentially leading to the development of new treatments for various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its electronic properties .

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃O, SF₅) increase electrophilicity and may improve resistance to oxidative metabolism compared to the target compound’s electron-neutral furan-thiophene system .

Spectroscopic Characterization

- NMR Signatures : The thiophen-3-yl protons in the target compound resonate at δ ~7.2–7.4 ppm (aromatic region), distinct from CF₃-substituted analogs (δ ~6.8–7.1 ppm for CF₃O-phenyl) .

- Mass Spectrometry : Molecular ion peaks for SF₅-containing analogs (e.g., [M+H]⁺ = 408) differ significantly from the target compound (expected [M+H]⁺ ~345) .

Biological Activity

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Isoxazole Ring : This can be achieved through the cyclization of appropriate precursors involving isoxazole derivatives.

- Attachment of Thiophene and Furan Moieties : These are introduced via palladium-catalyzed cross-coupling reactions, which allow for the selective formation of the desired heterocyclic structures.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, derivatives containing isoxazole rings have shown efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Anticancer Properties

Studies have demonstrated that isoxazole derivatives can inhibit tumor growth. A notable case study involved assessing the compound's effect on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound’s IC50 values were found to be in the micromolar range, indicating promising anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Induction of apoptosis |

| 5-methyl-N-(2-(aryl)quinazoline)isoxazole | A549 | 12.7 | Inhibition of FLT3 signaling |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : It may act on various receptors, modulating their activity and influencing downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antiviral Efficacy Against HCV : In vitro studies demonstrated that compounds with similar structures inhibited HCV NS5B polymerase activity significantly, with some derivatives achieving over 90% inhibition at low concentrations .

- Cytotoxicity in Cancer Cells : A study involving breast cancer cell lines showed that treatment with isoxazole derivatives resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.